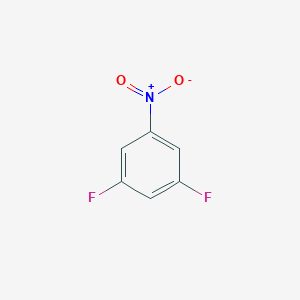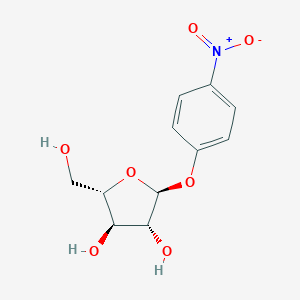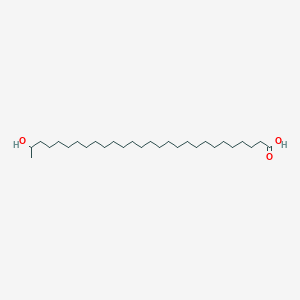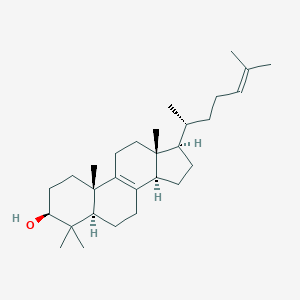
(Bromoethynyl)triisopropylsilane
Vue d'ensemble
Description
(Bromoethynyl)triisopropylsilane is a chemical compound with the molecular formula C11H21BrSi and a molecular weight of 261.28 . It is a liquid at 20°C and appears as a colorless to red to green clear liquid .
Synthesis Analysis
(Bromoethynyl)triisopropylsilane can be synthesized from (Triisopropylsilyl)acetylene .Molecular Structure Analysis
The molecular structure of (Bromoethynyl)triisopropylsilane consists of 11 carbon atoms, 21 hydrogen atoms, 1 bromine atom, and 1 silicon atom .Chemical Reactions Analysis
(Bromoethynyl)triisopropylsilane can be used as an alkynylating reagent to synthesize the palladium-catalyzed primary amine-directed C (sp2)–H alkynylation of biaryl-2-amines .Physical And Chemical Properties Analysis
(Bromoethynyl)triisopropylsilane has a flash point of 137°C . It has a specific gravity of 1.09 at 20/20 and a refractive index of 1.49 .Applications De Recherche Scientifique
Organic Intermediate
(Bromoethynyl)triisopropylsilane is an organic intermediate . It can be synthesized from triisopropylsilylacetylene through NBS bromination .
Material Safety and Handling
In terms of safety and handling, (Bromoethynyl)triisopropylsilane is known to cause skin and eye irritation . Therefore, it’s important to use appropriate engineering controls and personal protective equipment when handling this compound .
Storage and Stability
(Bromoethynyl)triisopropylsilane should be stored under inert gas and at room temperature . It’s sensitive to air, which can affect its stability and reactivity .
Safety and Hazards
(Bromoethynyl)triisopropylsilane is classified as a skin irritant (H315) and an eye irritant (H319) . It may cause respiratory irritation (H335) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
Mécanisme D'action
Target of Action
(Bromoethynyl)triisopropylsilane is an organic intermediate It is known to be used in the synthesis of other complex organic compounds .
Mode of Action
It is known to be used as an alkynylating reagent . Alkynylating agents are capable of introducing an alkynyl group into a molecule, which can significantly alter the molecule’s chemical behavior.
Biochemical Pathways
It has been reported to be used in the synthesis of 2-alkynyl indole compounds . Indole compounds are involved in a wide range of biochemical pathways, including those related to neurotransmitter activity and cellular signaling.
Result of Action
The molecular and cellular effects of (Bromoethynyl)triisopropylsilane’s action are largely dependent on the specific context of its use. As an alkynylating agent, it can introduce an alkynyl group into a molecule, potentially altering the molecule’s reactivity, conformation, and interactions with other molecules .
Action Environment
The action, efficacy, and stability of (Bromoethynyl)triisopropylsilane can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature , suggesting that it may be sensitive to oxidation or other reactions with atmospheric gases. The exact conditions for optimal stability and efficacy would depend on the specific synthetic application.
Propriétés
IUPAC Name |
2-bromoethynyl-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrSi/c1-9(2)13(8-7-12,10(3)4)11(5)6/h9-11H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNUBQWDWJNURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CBr)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458427 | |
| Record name | Bromoethynyl triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Bromoethynyl)triisopropylsilane | |
CAS RN |
111409-79-1 | |
| Record name | Bromoethynyl triisopropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromoethynyl)tris(propan-2-yl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[[3,5-Bis(trifluoromethyl)phenyl]methyl-[2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexyl]amino]-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,4,5-tetrol](/img/structure/B45259.png)








![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)
